2,3-Dihydro-5-benzofuranacetic Acid-d2 is a deuterated derivative of 2,3-dihydro-5-benzofuranacetic acid, a compound that has garnered attention for its potential applications in biochemical research, particularly in proteomics. The chemical structure is characterized by a benzofuran ring with an acetic acid functional group. The presence of deuterium (D) in the molecular structure enhances its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy.
This compound is classified under stable isotope-labeled compounds and has the following chemical identifiers:
The compound is available from various suppliers, including LGC Standards and Santa Cruz Biotechnology, which emphasize its role in proteomics research and other scientific applications .
The synthesis of 2,3-Dihydro-5-benzofuranacetic Acid-d2 can be approached through several methods. One notable route involves the use of deuterated starting materials to ensure the incorporation of deuterium into the final product.
Specific technical details regarding reaction times, temperatures, and purification methods are often proprietary or found in specialized literature .
The chemical behavior of 2,3-Dihydro-5-benzofuranacetic Acid-d2 is influenced by its functional groups. It can participate in various reactions typical for carboxylic acids and aromatic compounds:
These reactions are crucial for modifying the compound for specific applications or for synthesizing derivatives with enhanced properties .
The mechanism of action for 2,3-Dihydro-5-benzofuranacetic Acid-d2 primarily relates to its biochemical interactions within biological systems. As a compound used in proteomics, it may act as a tracer or marker in metabolic studies:
Understanding these mechanisms is essential for developing therapeutic applications.
The physical properties of 2,3-Dihydro-5-benzofuranacetic Acid-d2 include:
Chemical properties include:
Relevant data regarding toxicity indicates that it may cause skin irritation or allergic reactions upon contact .
2,3-Dihydro-5-benzofuranacetic Acid-d2 finds applications primarily in:
Its unique properties make it valuable for researchers aiming to understand complex biochemical interactions and develop new therapeutic strategies .
2,3-Dihydro-5-benzofuranacetic Acid-d2 (C10H8D2O3) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) metabolite 2,3-dihydro-5-benzofuranacetic acid. This isotopically modified compound carries two deuterium atoms (D) at the alpha position of the acetic acid side chain, replacing the two hydrogen atoms. Its systematic IUPAC name is 2-(2,3-dihydro-1-benzofuran-5-yl)acetic-2,2-d2 acid, though it is variably documented in literature and commercial catalogs as UK-73,689 or Darifenacin Carboxylic Acid Impurity [6]. The non-deuterated parent compound bears the CAS number 69999-16-2, while the deuterated form is registered under CAS 1216878-16-8 [1] [6].
Table 1: Nomenclature and Identifiers
Naming Convention | Identifier |
---|---|
Systematic IUPAC Name | 2-(2,3-Dihydro-1-benzofuran-5-yl)acetic-2,2-d2 acid |
Common Synonyms | UK-73,689; Darifenacin Carboxylic Acid Impurity |
CAS Number (deuterated) | 1216878-16-8 |
CAS Number (non-deuterated parent) | 69999-16-2 |
Molecular Formula | C10H8D2O3 |
The core structure comprises a 2,3-dihydrobenzofuran scaffold fused with an acetic acid moiety. The benzofuran ring system features a five-membered furan ring adjacent to a benzene ring, with partial saturation at the furan's 2- and 3-positions. Deuterium substitution occurs specifically at the alpha-carbon of the acetic acid group (–C2H2– → –C2D2–), resulting in a molecular weight of 180.2 g/mol compared to 178.18 g/mol in the non-deuterated form [1] [6]. This strategic labeling minimally alters steric properties but significantly impacts vibrational frequencies and bond dissociation energies. Key consequences include:
Table 2: Structural Comparison with Non-Deuterated Analog
Property | 2,3-Dihydro-5-benzofuranacetic Acid-d2 | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C10H8D2O3 | C10H10O3 |
Molecular Weight | 180.2 g/mol | 178.18 g/mol |
Deuterium Position | Alpha-carbon of acetic acid side chain | N/A |
Canonical SMILES | [2H]C([2H])(C(=O)O)c1ccc2OCCc2c1 | C1COC2=C1C=C(C=C2)CC(=O)O |
PubChem CID | Not assigned | 2737455 |
The non-deuterated parent compound emerged during the 1970s–1980s as a metabolite of furofenac (2-ethyl-2,3-dihydro-5-benzofuranacetic acid), an investigational NSAID with antiplatelet and anti-inflammatory properties [2] [10]. Early pharmacological studies revealed furofenac's dual advantages: significant efficacy in inhibiting carrageenan-induced edema and low ulcerogenic potential compared to contemporary NSAIDs [5]. Metabolic investigations identified hydroxylated derivatives and conjugation products as primary metabolites across species:
Deuterated analogs like 2,3-Dihydro-5-benzofuranacetic Acid-d2 were later synthesized to exploit isotopic labeling for advanced mass spectrometry (MS) studies. Researchers leveraged its distinct fragmentation patterns—notably methyl acetate expulsion and m/z 131 terminal ions—to map metabolic pathways and quantify trace metabolites in urine extracts using GC-MS and LC-MS [10] [2]. These efforts cemented its role as an internal standard in pharmacokinetic assays, enabling precise quantification of native analytes without isotopic interference [1] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: